4-Chloro-2-fluoro-3-iodopyridine
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Overview
Description
4-Chloro-2-fluoro-3-iodopyridine is a heterocyclic aromatic compound with the molecular formula C5H2ClFIN. It is a derivative of pyridine, where the hydrogen atoms at positions 2, 3, and 4 are replaced by chlorine, fluorine, and iodine atoms, respectively
Mechanism of Action
Target of Action
It’s known that halogenated pyridines, such as this compound, are often used in the synthesis of various biologically active compounds . These compounds can interact with a wide range of biological targets, depending on the specific structures they are incorporated into.
Mode of Action
It’s known that halogenated pyridines can undergo various chemical reactions, including nucleophilic substitution and halogen dance reactions . These reactions can lead to the formation of new compounds with different biological activities.
Biochemical Pathways
Fluorinated pyridines, such as this compound, are often used in the synthesis of various biologically active compounds . These compounds can affect a wide range of biochemical pathways, depending on their specific structures and targets.
Pharmacokinetics
It’s known that the presence of fluorine in a compound can influence its pharmacokinetic properties . Fluorine can enhance the metabolic stability of a compound, potentially improving its bioavailability.
Result of Action
It’s known that halogenated pyridines can be used in the synthesis of various biologically active compounds . The effects of these compounds can vary widely, depending on their specific structures and targets.
Action Environment
It’s known that environmental factors such as temperature and ph can influence the reactivity and stability of halogenated pyridines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-fluoro-3-iodopyridine typically involves halogenation reactions. One common method is the stepwise halogenation of pyridine derivatives. For instance, starting with 2-chloro-3-fluoropyridine, iodination can be achieved using iodine and a suitable oxidizing agent under controlled conditions . Another approach involves the use of halogen exchange reactions, where a precursor compound undergoes substitution reactions to introduce the desired halogen atoms .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Additionally, continuous flow reactors may be employed to improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-fluoro-3-iodopyridine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other functional groups.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Chloro-2-fluoro-3-iodopyridine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Chloro-2-fluoro-3-iodopyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
4-chloro-2-fluoro-3-iodopyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClFIN/c6-3-1-2-9-5(7)4(3)8/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYINSBDGPOBVRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)I)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClFIN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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